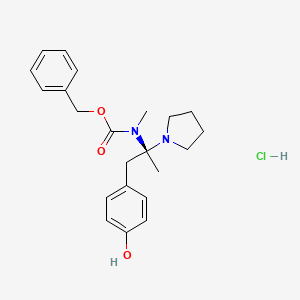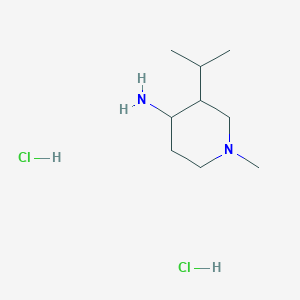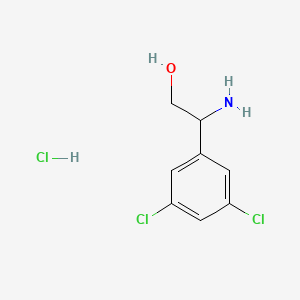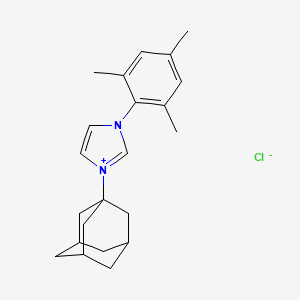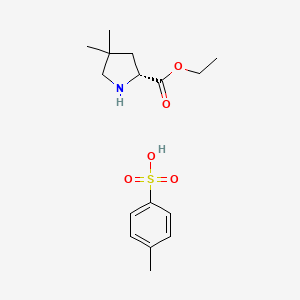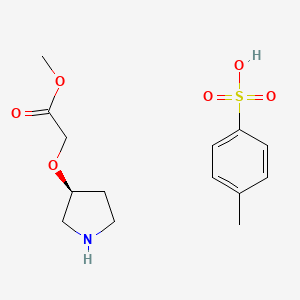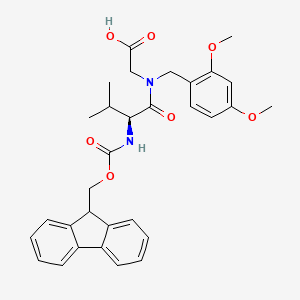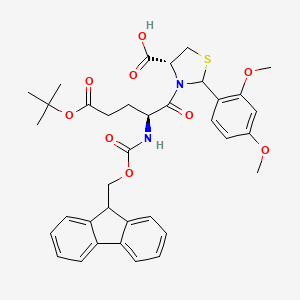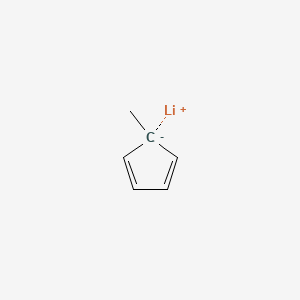
Methylcyclopentadienyllithium
Overview
Description
Methylcyclopentadienyllithium, also known as MCP or MCP-Li, is an organolithium reagent used in organic synthesis and polymer synthesis. MCP-Li is a highly reactive and versatile reagent that is used in a variety of reactions, including hydroboration, reduction, and deprotonation. It is also used in the synthesis of polymers, such as polystyrene and polyvinyl chloride. MCP-Li is a useful reagent for the synthesis of organic compounds and polymers due to its stability, low cost, and high reactivity.
Scientific Research Applications
Chemical Proteomic Profiling
Methylcyclopentadienyllithium plays a role in chemical proteomics, particularly in the context of methylation processes. Methylation is crucial for modifying the structure and function of various biomolecules, including proteins, DNA, RNA, and metabolites. Methyl groups are typically installed into biomolecules by methyltransferases (MTs), and methylcyclopentadienyllithium can be involved in these processes. This has significant implications in disease research, especially cancer, as deregulated MT activity contributes to numerous diseases (Horning et al., 2016).
Antimicrobial Activity of Heterocyclic Compounds
In the pharmaceutical industry, heterocyclic chemistry, which often involves compounds like methylcyclopentadienyllithium, is crucial. Heterocyclic molecules containing nitrogen and oxygen have shown potent biological activities, including antimicrobial properties. This has major implications for developing new antibacterial and antifungal agents, particularly in light of drug resistance and side effects associated with current treatments (Al-Ostoot et al., 2018).
Influence in Fruit Ripening
Methylcyclopentadienyllithium and its analogues have been studied for their effects on the postharvest ripening of fruits, such as Actinidia arguta. These compounds can delay ripening, reduce weight loss, and maintain higher levels of certain antioxidants, making them useful in agricultural research and food preservation (Wang et al., 2015).
Fuel Additive Research
In the context of fuels, methylcyclopentadienyllithium-related compounds like Methyl-cyclopentadienyl Manganese Tricarbonyl (MMT) have been used to improve octane rating and antiknock properties. Research into these additives provides insights into their impact on combustion characteristics, emissions, and engine performance (Geng & Zhang, 2015).
properties
IUPAC Name |
lithium;5-methylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.Li/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHKRNAYPIRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507724 | |
| Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
CAS RN |
54061-45-9 | |
| Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
